Demethoxyaschantin

Description

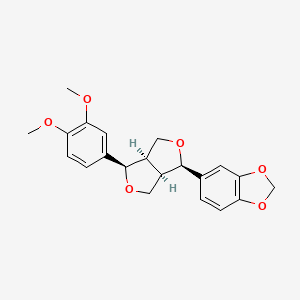

Structure

3D Structure

Properties

Molecular Formula |

C21H22O6 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

5-[(3R,3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole |

InChI |

InChI=1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3/t14-,15-,20-,21-/m0/s1 |

InChI Key |

AWOGQCSIVCQXBT-PBFVBANWSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Profiling

Advanced Isolation and Purification Methodologies

The isolation and purification of specific phytochemicals like Demethoxyaschantin from complex plant extracts are crucial for detailed structural elucidation and pharmacological studies. Modern separation techniques have become indispensable in natural product chemistry for obtaining compounds at a high degree of purity.

Chromatography is the cornerstone for the separation of natural products. The principle of chromatography involves the differential partitioning of compounds between a stationary phase and a mobile phase. For a lignan (B3055560) like this compound, several advanced chromatographic methods are applicable.

Column Chromatography (CC): This is a fundamental and widely used preparative technique for the initial fractionation of crude plant extracts. The extract is loaded onto a column packed with a solid adsorbent (stationary phase), typically silica (B1680970) gel or alumina. A solvent or a mixture of solvents (mobile phase) is then passed through the column. Separation occurs as compounds travel at different rates based on their affinity for the stationary phase and solubility in the mobile phase. Fractions are collected sequentially and analyzed, often by Thin Layer Chromatography (TLC), to pool those containing the target compound for further purification.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and versatile technique used for both analytical quantification and preparative isolation. It utilizes high pressure to force the mobile phase through a column packed with very fine particles, leading to high-resolution separations. For isolating this compound, a reversed-phase HPLC setup is common, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water. Compounds are separated based on their hydrophobicity, and detection is typically achieved using a UV detector.

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that eliminates the use of a solid stationary phase, thereby avoiding the irreversible adsorption of the sample. nih.gov This method utilizes a two-phase solvent system, where one liquid serves as the stationary phase and the other as the mobile phase. nih.gov The separation is based on the differential partition coefficients of the sample components between the two immiscible liquid phases. HSCCC is particularly effective for purifying natural products from complex matrices and can be scaled up for preparative purposes, making it a suitable method for obtaining high-purity this compound. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pinoresinol (B1678388) dimethyl ether |

| Magnolin |

| Epi-magnolin A |

| Fargesin |

Modern Chromatographic Approaches

Multi-dimensional Liquid Chromatography for this compound Isolation

Multi-dimensional liquid chromatography (MDLC), particularly comprehensive two-dimensional liquid chromatography (2D-LC), offers enhanced separation power compared to single-dimension techniques. rsc.org This is achieved by coupling two columns with different separation mechanisms (orthogonality), which significantly increases peak capacity. mdpi.comnih.gov For lignan separation, a common approach involves combining two different reversed-phase columns, where selectivity differences are achieved by using different stationary phases or mobile phase compositions. mdpi.com

A 2D column-switching system has been successfully applied to the isolation of this compound from the flower buds of Magnolia biondii Pamp. researchgate.net This system, which directly switches between two columns via a six-port valve, allows for the efficient separation and purification of this compound alongside other lignans (B1203133) like pinoresinol dimethyl ether, magnolin, epi-magnolin A, and fargesin. The simultaneous operation of the two dimensions significantly reduces the cycle time compared to conventional single-dimension gradient elution. This method has been shown to yield this compound at purities exceeding 99% with recoveries of approximately 95%. researchgate.net

High-Performance Liquid Chromatography (HPLC) Techniques for Lignans

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of lignans from plant extracts. mdpi.comnih.gov Reversed-phase (RP) columns, typically C18, are most frequently employed for the separation of these moderately polar compounds. nih.gov

The analytical workflow generally involves:

Sample Preparation: Creation of a crude extract from plant material.

Separation: Injection of the extract onto an HPLC system. A gradient elution, commonly using a mixture of water (often acidified with formic or acetic acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724), is used to separate the components based on their hydrophobicity.

Detection: A Diode Array Detector (DAD) is commonly used to monitor the column effluent, providing UV spectra that can help in the preliminary identification of compound classes. mdpi.com Lignans typically show maximum UV absorption around 280 nm. mdpi.com For more definitive identification and structural information, HPLC is coupled with a mass spectrometer (LC-MS). nih.gov

This technique is crucial not only for final purity assessment but also for monitoring the progress of fractionation during preparative-scale separations.

Preparative-Scale Chromatographic Separations

Obtaining substantial quantities of pure this compound requires scaling up analytical separation methods to a preparative scale. Flash chromatography is often used as an initial step for the fractionation of crude extracts to isolate lignan-rich fractions from other classes of compounds. nih.gov

Following initial fractionation, preparative HPLC is employed for the final purification of the target compound. This involves using larger columns (e.g., 250 mm × 30 mm) packed with the same stationary phase as the analytical column to maintain separation selectivity. The process is guided by the retention times established during analytical HPLC runs. Fractions are collected as they elute from the column, and those containing the compound of interest at high purity are pooled and concentrated. The purity of the isolated this compound is then confirmed using analytical HPLC and spectroscopic methods.

Extraction Techniques Employed in this compound Isolation (e.g., Microwave-Assisted Extraction)

The initial step in isolating this compound is its extraction from the source plant material. Microwave-Assisted Extraction (MAE) is a modern and efficient technique that has been successfully used for this purpose. researchgate.net

MAE utilizes microwave energy to heat the solvent and the plant matrix, causing the rupture of plant cells and enhancing the release of target compounds into the solvent. This method offers several advantages over conventional extraction techniques, including reduced extraction time, lower solvent consumption, and potentially higher extraction yields.

In a documented application, MAE was used to prepare the crude extract from Magnolia biondii Pamp before the subsequent 2D-LC purification of this compound. researchgate.net The efficiency of MAE depends on several factors that can be optimized, including:

| Parameter | Description | Typical Range/Value |

| Solvent | The choice of solvent is critical and depends on the polarity of the target compound. For lignans, polar solvents like ethanol (B145695) or methanol, often mixed with water, are effective. | Ethanol/Methanol-water mixtures |

| Temperature | Higher temperatures generally increase extraction efficiency but must be controlled to prevent thermal degradation of the compound. | 60 - 100 °C |

| Time | MAE significantly reduces extraction time compared to conventional methods. | 10 - 40 minutes |

| Microwave Power | Higher power can accelerate extraction but needs to be optimized to avoid overheating. | 300 - 800 W |

| Sample-to-Solvent Ratio | This ratio affects the concentration gradient and thus the extraction efficiency. | 1:20 to 1:40 g/mL |

The optimization of these parameters is crucial for maximizing the recovery of this compound from the plant source while maintaining its structural integrity.

Spectroscopic and Spectrometric Elucidation of this compound Structure

Once isolated and purified, the definitive structure of this compound is determined using a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules like this compound. Through a series of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the complete carbon skeleton and the placement of protons can be established.

¹H-NMR Spectroscopy: This technique provides information about the chemical environment of each proton in the molecule. The chemical shift (δ) indicates the electronic environment, the integration gives the number of protons for a given signal, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C-NMR Spectroscopy: This provides a signal for each unique carbon atom in the molecule, revealing the size and symmetry of the carbon framework. The chemical shifts are indicative of the type of carbon (e.g., aromatic, aliphatic, methoxy).

The following tables present the ¹H and ¹³C NMR data for this compound, as reported from its isolation from Magnolia fargesii.

Table 1: ¹H-NMR Spectral Data of this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| 2, 6 | 4.28 | d | 4.5 |

| 3, 5 | 2.91 | m | |

| 2', 6' | 6.89 | s | |

| 7 | 4.75 | d | 4.0 |

| 8 | 2.50 | m | |

| 3-OCH₃ | 3.84 | s | |

| 4-OCH₃ | 3.88 | s | |

| 5-OCH₃ | 3.84 | s | |

| 3'-OCH₃ | 3.90 | s |

Table 2: ¹³C-NMR Spectral Data of this compound (125 MHz, CDCl₃)

| Position | δC (ppm) |

|---|---|

| 1 | 135.2 |

| 2, 6 | 54.2 |

| 3, 5 | 153.5 |

| 4 | 137.5 |

| 1' | 131.8 |

| 2', 6' | 102.8 |

| 3', 5' | 153.3 |

| 4' | 137.0 |

| 7 | 85.8 |

| 8 | 46.8 |

| 9 | 71.7 |

| 10 | 42.1 |

| 3,5-OCH₃ | 56.1 |

| 4-OCH₃ | 60.8 |

| 3',5'-OCH₃ | 56.2 |

Data sourced from phytochemical studies of Magnolia fargesii.

High-Resolution Mass Spectrometry (HRMS) for Lignan Characterization

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of an unknown compound with high accuracy. When coupled with an ionization technique like Electrospray Ionization (ESI), it provides a precise measurement of the molecule's mass-to-charge ratio (m/z).

For this compound, HRMS-ESI analysis would typically show a pseudomolecular ion, such as [M+H]⁺ (in positive ion mode) or [M-H]⁻ (in negative ion mode), or an adduct like [M+Na]⁺. The high resolution of the instrument allows for the determination of the exact mass to several decimal places. This experimental mass is then compared to the calculated theoretical mass for a proposed molecular formula. A close match (typically within 5 ppm) provides strong evidence for the elemental composition of the molecule.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₃H₂₈O₇ |

| Theoretical Mass | 416.1835 |

| Ionization Mode | ESI (Positive) |

| Observed Ion | [M+Na]⁺ |

| Observed m/z | 439.1727 |

| Calculated m/z for C₂₃H₂₈O₇Na | 439.1733 |

Data is representative for the compound.

This precise mass measurement, combined with the detailed structural fragments identified by NMR, allows for the unambiguous confirmation of the structure of this compound.

Biosynthesis and Metabolic Pathways

General Principles of Lignan (B3055560) Biosynthesis

Lignans (B1203133) are a diverse group of secondary metabolites found in plants, characterized by the coupling of two phenylpropanoid units. nih.gov Their biosynthesis originates from the shikimate pathway, which provides the aromatic amino acid phenylalanine. A series of enzymatic reactions, known as the general phenylpropanoid pathway, converts phenylalanine into monolignols, the primary building blocks of lignans and lignin. nih.govmdpi.com

The key steps in the phenylpropanoid pathway include the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. This is followed by hydroxylations catalyzed by cinnamate 4-hydroxylase (C4H) and subsequent enzymes, and methylations by O-methyltransferases (OMTs) , leading to the formation of various hydroxycinnamic acids. These acids are then activated to their corresponding CoA-esters by 4-coumarate:CoA ligase (4CL) . Finally, a series of reductions yield the monolignols, with coniferyl alcohol being a central precursor for many lignans, including likely for demethoxyaschantin. nih.gov

The dimerization of two monolignol molecules is a critical step that defines the entry into the lignan-specific pathway. This oxidative coupling is mediated by laccases or peroxidases and is stereochemically controlled by dirigent proteins (DIRs) , which guide the formation of specific stereoisomers of the initial lignan product. nih.govnih.gov For many furofuran lignans, the initial product of this dimerization is (+)-pinoresinol. nih.gov Subsequent enzymatic modifications, such as reductions, oxidations, and methylations, then lead to the vast diversity of lignan structures observed in nature. nih.gov

Proposed Biosynthetic Precursors and Intermediates Leading to this compound

While the direct biosynthetic pathway to this compound has not been fully mapped out, a plausible sequence of precursors and intermediates can be proposed based on its chemical structure and the known pathways of related furofuran lignans.

The biosynthesis is believed to commence with the oxidative coupling of two molecules of coniferyl alcohol, guided by a dirigent protein, to form (+)-pinoresinol . This furofuran lignan serves as a crucial branching point in the biosynthesis of many other lignans. nih.gov

From pinoresinol (B1678388), the pathway to this compound likely involves a series of reductive and tailoring enzymatic reactions. A key intermediate is likely (+)-lariciresinol , formed by the reduction of one of the furan (B31954) rings of pinoresinol. This reaction is typically catalyzed by a pinoresinol-lariciresinol reductase (PLR) . mdpi.com Subsequent reduction of lariciresinol (B1674508) would yield secoisolariciresinol (B192356) .

The formation of the dibenzylbutyrolactone lignan matairesinol (B191791) from secoisolariciresinol through the action of secoisolariciresinol dehydrogenase (SDH) is a well-established step in the biosynthesis of other lignans. nih.gov From matairesinol, a series of hydroxylations and methylations are hypothesized to occur. The conversion of matairesinol to arctigenin involves a methylation step. Subsequent metabolic steps are then proposed to lead to aschantin (B80573) and finally this compound through demethylation. The precise order and nature of these final tailoring steps are yet to be experimentally confirmed.

Table 1: Proposed Precursors and Intermediates in this compound Biosynthesis

| Precursor/Intermediate | Description |

| Phenylalanine | Initial aromatic amino acid from the shikimate pathway. |

| Coniferyl Alcohol | Monolignol precursor derived from the phenylpropanoid pathway. |

| (+)-Pinoresinol | Initial furofuran lignan formed by the dimerization of two coniferyl alcohol molecules. |

| (+)-Lariciresinol | A furan lignan formed by the reduction of pinoresinol. |

| Secoisolariciresinol | A dibenzylbutane lignan formed by the reduction of lariciresinol. |

| Matairesinol | A dibenzylbutyrolactone lignan formed from secoisolariciresinol. |

| Arctigenin | A dibenzylbutyrolactone lignan likely formed from matairesinol. |

| Aschantin | A furofuran lignan proposed as the direct precursor to this compound. |

Enzymatic Systems and Key Regulatory Enzymes in Furofuran Lignan Biosynthesis

The biosynthesis of furofuran lignans is orchestrated by a suite of specific enzymes that catalyze each step of the pathway. While the enzymes directly responsible for this compound synthesis are yet to be characterized, insights can be drawn from homologous pathways.

Key Enzyme Classes in Furofuran Lignan Biosynthesis:

Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL): These are foundational enzymes of the general phenylpropanoid pathway that produce the monolignol precursors. nih.gov

Laccases/Peroxidases and Dirigent Proteins (DIRs): This enzymatic system is crucial for the initial stereospecific dimerization of monolignols to form the first lignan, such as pinoresinol. nih.govnih.gov

Pinoresinol-Lariciresinol Reductases (PLRs): These enzymes belong to the reductase family and are responsible for the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol. mdpi.com The activity and specificity of PLRs are critical in determining the downstream lignan products.

Secoisolariciresinol Dehydrogenase (SDH): This dehydrogenase catalyzes the conversion of secoisolariciresinol to matairesinol. nih.gov

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is known to be involved in the various hydroxylation and oxidation reactions that tailor the lignan backbone. For instance, in the biosynthesis of sesamin, another furofuran lignan, a CYP enzyme (CYP81Q1) is responsible for the formation of the methylenedioxy bridges. youtube.com It is highly probable that CYPs are involved in the later steps of this compound biosynthesis.

O-Methyltransferases (OMTs): These enzymes are responsible for the methylation of hydroxyl groups on the aromatic rings of lignans, contributing to their structural diversity.

The regulation of these enzymes at the transcriptional level is a key control point in lignan biosynthesis. Transcription factors, often from the MYB and bHLH families, are known to regulate the expression of genes encoding biosynthetic enzymes in response to developmental cues and environmental stresses. nih.gov

Genetic Determinants and Gene Clusters Associated with this compound Production

The genes encoding the biosynthetic enzymes for lignans are often found to be organized in gene clusters within the plant genome. This co-localization facilitates the coordinated expression of the pathway genes. While a specific gene cluster for this compound has not been identified, the search for such clusters is a promising strategy for elucidating its biosynthetic pathway.

Advances in plant genomics and transcriptomics have enabled the identification of candidate genes involved in lignan biosynthesis. By analyzing the transcriptomes of plants known to produce this compound and comparing them with those of non-producing plants, it is possible to identify genes that are co-expressed with known lignan biosynthetic genes. This approach has been successful in identifying novel enzymes in the biosynthesis of other specialized plant metabolites.

The genetic regulation of lignan biosynthesis is complex, involving a network of regulatory genes that control the spatial and temporal production of these compounds. Environmental factors such as light, temperature, and pathogen attack can also influence the expression of lignan biosynthetic genes, often mediated by signaling molecules like jasmonic acid and salicylic (B10762653) acid.

Strategies for Biosynthetic Pathway Elucidation and Engineering

Elucidating the complete biosynthetic pathway of this compound requires a multi-pronged approach combining classical biochemical techniques with modern omics technologies.

Strategies for Pathway Elucidation:

Transcriptome Mining and Co-expression Analysis: High-throughput sequencing of the transcriptome of a this compound-producing plant can identify candidate genes for the missing enzymatic steps. Genes that are co-expressed with known lignan biosynthetic genes are strong candidates for involvement in the pathway.

Virus-Induced Gene Silencing (VIGS): This technique can be used to transiently silence the expression of candidate genes in the producing plant. A decrease in the accumulation of this compound or its intermediates following the silencing of a specific gene provides strong evidence for its role in the pathway.

Heterologous Expression and in vitro Enzyme Assays: Candidate genes can be expressed in a heterologous host, such as E. coli or yeast, to produce the corresponding enzymes. The activity and substrate specificity of the purified enzymes can then be tested in vitro using proposed intermediates of the pathway.

Metabolite Profiling: Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for identifying and quantifying the intermediates and final products of the biosynthetic pathway in plant tissues and in vitro assays.

Once the pathway is fully elucidated, metabolic engineering strategies can be employed to enhance the production of this compound in its native plant or to transfer the pathway to a microbial host for industrial-scale production.

Metabolic Engineering Approaches:

Downregulation of Competing Pathways: Blocking or reducing the flux through competing metabolic pathways can redirect precursors towards lignan biosynthesis.

Synthetic Biology in Microbial Hosts: The entire biosynthetic pathway can be reconstituted in a microbial chassis like Saccharomyces cerevisiae or Escherichia coli. This approach offers the potential for sustainable and scalable production of this compound through fermentation.

Chemical Synthesis and Analog Development

Total Synthesis Strategies for Demethoxyaschantin

While specific, detailed total synthesis pathways for this compound are not extensively documented in readily available literature, the general strategies for the synthesis of related lignans (B1203133) provide a foundational understanding. The synthesis of lignans often involves the strategic coupling of two phenylpropanoid units. Key reactions in these syntheses can include oxidative coupling, conjugate additions, and various cyclization reactions to form the core structure. The choice of starting materials and reagents is crucial for controlling the regioselectivity and stereoselectivity of these transformations.

Approaches to the Stereoselective Synthesis of this compound Enantiomers

The stereoselective synthesis of specific enantiomers of this compound is a significant challenge due to the presence of multiple chiral centers. Controlling the three-dimensional arrangement of atoms is critical, as different enantiomers can exhibit distinct biological activities. Asymmetric synthesis techniques are paramount in achieving high enantiomeric purity.

Common approaches to stereoselective synthesis that could be applied to this compound include:

Chiral auxiliary-mediated synthesis: A chiral auxiliary is temporarily incorporated into the starting material to direct the stereochemical outcome of a key reaction. Once the desired stereocenter is set, the auxiliary is removed.

Asymmetric catalysis: Chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, are used to favor the formation of one enantiomer over the other. This method is often more efficient as a small amount of the catalyst can generate a large quantity of the desired product.

Use of a chiral pool: Starting materials that are naturally occurring and enantiomerically pure, such as amino acids or sugars, can be used as a foundation to build the target molecule, transferring their inherent chirality to the final product.

While the literature does not provide a specific, widely-cited stereoselective synthesis for this compound, the principles of asymmetric synthesis are fundamental to any such endeavor.

Semisynthetic Modifications and Derivatization of this compound

Semisynthetic modifications involve using the natural product as a starting material to create new derivatives. This approach is often more straightforward than a total synthesis from simple precursors. For this compound, derivatization could be targeted at its functional groups, such as hydroxyl or methoxy groups on the aromatic rings.

Potential semisynthetic modifications could include:

Alkylation or acylation of hydroxyl groups to explore the effect of different substituents.

Demethylation of methoxy groups to yield hydroxyl functionalities, which can then be further modified.

Modification of the lactone ring , if present in the core structure of the broader lignan (B3055560) class to which it belongs, to alter its reactivity and stability.

These modifications are instrumental in probing the pharmacophore of the molecule and can lead to the development of compounds with improved properties.

Design and Synthesis of this compound Analogs for Structure-Activity Relationship Studies

The design and synthesis of analogs are crucial for conducting structure-activity relationship (SAR) studies. SAR studies aim to identify which parts of a molecule are essential for its biological activity. By systematically altering the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can build a model of how the molecule interacts with its biological target.

The design of this compound analogs would likely focus on:

Varying the substitution pattern on the aromatic rings. This could involve changing the position or nature of the substituents (e.g., replacing methoxy groups with hydroxyl, halogen, or other functional groups).

Altering the stereochemistry of the chiral centers to understand the spatial requirements for activity.

Modifying the linker between the two phenylpropane units to investigate the importance of its length and flexibility.

The synthesis of these analogs would leverage the strategies developed for the total and semisynthetic approaches. The data obtained from the biological evaluation of these analogs are then used to refine the SAR model, guiding the design of future compounds with potentially enhanced activity.

Biological Activities and Mechanistic Investigations in Vitro Models

Modulation of Cellular Ion Transport Mechanisms

Future research is necessary to elucidate the potential biological activities of Demethoxyaschantin and to determine if it shares any of the properties observed in other related lignan (B3055560) compounds.

Activation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial ion channel, and mutations in its gene can lead to cystic fibrosis. Research into compounds that can activate or potentiate the function of mutant CFTR channels is a key area of therapeutic development. While direct studies on the effect of this compound on CFTR are limited, the potential for lignans (B1203133) and related compounds to modulate this channel is an area of active investigation. Some studies have explored the effects of curcuminoids, which share structural similarities with this compound, on CFTR activation, suggesting a possible avenue for future research into this compound's specific role.

Effects on Calcium-Activated Chloride Channels (CaCCs)

Calcium-Activated Chloride Channels (CaCCs), such as those from the TMEM16 family, play vital roles in various physiological processes, including fluid secretion and smooth muscle contraction. The modulation of these channels by natural compounds is of significant interest. Currently, there is a lack of specific research detailing the direct effects of this compound on the activity of CaCCs. General studies on the pharmacology of CaCCs have identified various small molecules that can inhibit or activate these channels, but the interaction with this compound remains to be elucidated.

Anti-Inflammatory Potentials and Related Molecular Targets

This compound has demonstrated notable anti-inflammatory properties in various in vitro models. These effects are attributed to its ability to modulate key molecular targets involved in the inflammatory cascade.

Inhibition of Pro-inflammatory Mediators

Research has shown that this compound can inhibit the activity of several enzymes that are critical for the production of pro-inflammatory mediators.

Cytosolic Phospholipase A2 (cPLA2): This enzyme is responsible for the release of arachidonic acid, a precursor for various inflammatory molecules. While direct inhibitory data for this compound on cPLA2 is not extensively documented, related compounds have shown the ability to suppress its activity, suggesting a potential mechanism for this compound's anti-inflammatory effects.

Hexosaminidase: The release of β-hexosaminidase is a marker of degranulation in mast cells, a key event in allergic and inflammatory responses. Studies on the anti-allergic effects of certain plant extracts containing lignans have shown inhibition of β-hexosaminidase release, pointing to a possible role for this compound in stabilizing mast cells.

Lipoxygenase (LOX): Lipoxygenases are a family of enzymes that catalyze the production of leukotrienes, which are potent inflammatory mediators. This compound has been investigated for its potential to inhibit 5-lipoxygenase (5-LOX), thereby reducing the synthesis of pro-inflammatory leukotrienes.

Leukotriene C4 (LTC4): As a product of the 5-LOX pathway, LTC4 is a key mediator in inflammatory and allergic reactions. By inhibiting 5-LOX, this compound can indirectly reduce the production of LTC4.

Impact on Complement System Activity

The complement system is a crucial part of the innate immune response, and its dysregulation can contribute to inflammation. There is currently limited specific information available on the direct impact of this compound on the activation and activity of the complement system.

Antifeedant Activity and Plant-Insect Interactions Mediated by this compound

This compound plays a role in the chemical defense mechanisms of plants against herbivores. It has been identified as a compound with antifeedant properties, deterring insects from feeding. This activity is crucial for plant survival and has been studied in the context of plant-insect interactions. For instance, its effectiveness as an antifeedant has been evaluated against various insect pests, such as the fall armyworm (Spodoptera frugiperda).

Broader Spectrum In Vitro Biological Activities

Beyond its specific effects on ion channels and inflammatory pathways, this compound exhibits a range of other biological activities in vitro.

Antioxidant Effects: this compound has shown the ability to scavenge free radicals, a key aspect of its antioxidant potential. This activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and oxygen radical absorbance capacity (ORAC) assays.

Antimicrobial Activity: Studies have begun to explore the antimicrobial properties of this compound against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify its efficacy.

Antiviral Activity: The potential of this compound to inhibit the replication of various viruses is an emerging area of research. Preliminary investigations suggest that it may have activity against common viruses such as influenza and herpes simplex virus.

General Antitumor Effects: this compound has demonstrated cytotoxic effects against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values have been determined for various cell lines, indicating its potential as an antitumor agent.

Table 1: In Vitro Biological Activities of this compound

| Biological Activity | Target/Assay | Observed Effect |

|---|---|---|

| Anti-Inflammatory | 5-Lipoxygenase | Inhibition |

| Antifeedant | Spodoptera frugiperda | Feeding deterrence |

| Antioxidant | DPPH Radical Scavenging | Free radical scavenging |

| Antitumor | Various cancer cell lines | Cytotoxicity |

Interaction with Drug-Metabolizing Enzymes (e.g., UDP-Glucuronosyltransferases, Cytochrome P450)

Standard in vitro assays are designed to assess the direct inhibition, time-dependent inhibition, and induction of major CYP450 enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) and UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7). These experiments help to identify which metabolic pathways may be affected by the compound.

For a comprehensive understanding of this compound's profile in this regard, further research is required. The generation of specific data from such studies would be necessary to populate detailed data tables and provide a thorough analysis of its enzymatic interactions. Without such dedicated research, a definitive statement on the precise nature and extent of this compound's interaction with these crucial enzyme systems cannot be made.

Structure Activity Relationship Sar and Pharmacophore Modeling

Elucidation of Key Structural Elements for Demethoxyaschantin Bioactivity

The biological activity of this compound, a member of the furofuran lignan (B3055560) family, is intrinsically linked to its distinct chemical architecture. SAR studies on this compound and related lignans (B1203133) have highlighted several crucial structural components that are essential for its bioactivity, particularly in the realms of anticancer and anti-inflammatory effects. nih.govmdpi.com

The central furofuran ring system forms the core scaffold of the molecule and its integrity is vital for maintaining the correct spatial orientation of the substituent groups. Modifications to this ring system often lead to a significant loss of activity. The substituents on the two aryl rings play a pivotal role in modulating the biological effects. In this compound, one aryl ring is a trimethoxyphenyl group, while the other is a methylenedioxyphenyl (piperonyl) group.

The number and position of methoxy groups on the aromatic rings are critical determinants of activity. Studies on related lignans have shown that the presence of methoxy groups can influence the compound's antioxidant potential and its ability to interact with biological targets. mdpi.com For instance, the trimethoxyphenyl moiety is a recurring feature in many biologically active natural products, contributing to interactions with tubulin and other cellular targets. The methylenedioxy group also contributes significantly to the bioactivity, and its replacement can alter the compound's efficacy and selectivity.

Alterations to these key structural features can have a profound impact on the biological profile of this compound. The following table summarizes the general SAR trends observed for furofuran lignans, which are applicable to this compound.

| Structural Modification | Observed Impact on Bioactivity | Potential Rationale |

|---|---|---|

| Modification of the Furofuran Ring | Generally leads to a significant decrease in activity. | Disrupts the rigid conformation necessary for target binding. |

| Alteration of Aryl Substituents | Can enhance or diminish activity depending on the modification. | Affects electronic properties, lipophilicity, and steric interactions with the target. |

| Number and Position of Methoxy Groups | Crucial for potency and selectivity. | Influences hydrogen bonding capacity and overall molecular shape. |

| Presence of Methylenedioxy Group | Contributes significantly to bioactivity. | Can be involved in specific hydrophobic or electronic interactions with the target. |

Rationalizing the Impact of Stereochemistry on Biological Efficacy

Stereochemistry is a paramount factor governing the biological efficacy of chiral molecules like this compound. Furofuran lignans possess multiple stereocenters, leading to the possibility of several stereoisomers. The specific spatial arrangement of the atoms in this compound is critical for its interaction with stereoselective biological targets such as enzymes and receptors.

The differential activity of enantiomers of other furofuran lignans, such as sesamin, has been documented. For example, (+)-sesamin and (-)-sesamin have been shown to exhibit varying degrees of inhibition of Aβ aggregation, underscoring the importance of stereochemistry in biological activity. nih.gov This principle extends to this compound, where it is highly probable that one enantiomer is significantly more active than the others.

Computational and In Silico Approaches in this compound SAR

Computational and in silico methods have become indispensable tools for elucidating the SAR of natural products like this compound. These approaches offer a rational and cost-effective means to predict the biological activity of novel analogs and to understand the molecular basis of their action.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of this compound and its analogs with their biological activities. 2D-QSAR models can relate physicochemical descriptors, such as lipophilicity (logP), molar refractivity, and electronic parameters, to the observed bioactivity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide more detailed insights by considering the three-dimensional arrangement of molecular fields (steric, electrostatic, hydrophobic) around the molecules. While specific QSAR models for this compound are not widely published, studies on other lignans have successfully utilized these techniques to identify key structural requirements for anticancer activity. imist.ma

Molecular docking simulations can be used to predict the binding mode of this compound within the active site of a biological target. By understanding the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, researchers can rationalize the observed biological activity and propose modifications to enhance binding affinity. For instance, docking studies of lignans with targets like topoisomerase II have provided valuable information for the design of new anticancer agents. imist.ma

The following table outlines the application of various computational methods in the study of this compound's SAR.

| Computational Method | Application to this compound SAR | Potential Insights |

|---|---|---|

| 2D-QSAR | Correlating physicochemical properties with biological activity. | Identification of key descriptors influencing potency. |

| 3D-QSAR (CoMFA/CoMSIA) | Mapping favorable and unfavorable steric and electronic fields. | Guidance for designing analogs with improved activity. |

| Molecular Docking | Predicting the binding orientation and interactions with a target. | Rationalization of activity and identification of key binding residues. |

Deriving Pharmacophore Models for Targeted this compound Analog Design

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound and its analogs can serve as a valuable template for the virtual screening of compound libraries to identify novel active molecules and for the rational design of new derivatives with enhanced potency and selectivity.

A pharmacophore model for this compound would typically be generated based on a set of structurally diverse and biologically active furofuran lignans. The common chemical features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, that are crucial for binding to a specific target are identified and spatially mapped.

The key features of a hypothetical pharmacophore model for this compound's anticancer activity might include:

Two aromatic rings: These are essential for π-π stacking and hydrophobic interactions within the target's binding pocket.

Hydrogen bond acceptors: The oxygen atoms of the methoxy and methylenedioxy groups can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the target protein.

A hydrophobic core: The furofuran ring system provides a rigid and hydrophobic scaffold.

Once a statistically validated pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for compounds that match the pharmacophoric features. This approach allows for the rapid identification of novel chemical scaffolds that could mimic the biological activity of this compound. Furthermore, the model can guide the modification of the this compound structure to better fit the pharmacophoric requirements, leading to the design of more potent analogs.

Advanced Analytical Methodologies for Demethoxyaschantin Research

Quantitative Analytical Methods

Quantitative analysis of demethoxyaschantin is fundamental for pharmacokinetic studies and quality control of botanical preparations. The demand for high sensitivity, selectivity, and throughput has led to the development of advanced chromatographic and mass spectrometric methods.

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful tool for the sensitive and selective quantification of this compound in various biological samples. nih.govfrontiersin.org The development of a robust UPLC-MS/MS method involves meticulous optimization of both chromatographic and mass spectrometric parameters to achieve the desired analytical performance. dovepress.comnih.gov

Chromatographic separation is typically achieved on a sub-2 µm particle column, such as a C18 column, which provides high resolution and efficiency. nih.govmdpi.com The mobile phase composition, often a gradient of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous phase containing additives like formic acid or ammonium (B1175870) acetate, is optimized to ensure a good peak shape and separation from matrix components. nih.govdovepress.com

For detection, tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode is employed due to its high selectivity and sensitivity. nih.govresearchgate.net The optimization of MS parameters includes the selection of precursor and product ions, as well as the tuning of collision energy and other source-dependent parameters to maximize the signal intensity of this compound. mdpi.com

Method validation is a critical step to ensure the reliability of the analytical data and is performed according to international guidelines. nih.govashdin.com Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability. ashdin.comscispace.com

| Validation Parameter | Typical Acceptance Criteria | Example Finding for a Lignan (B3055560) Analog |

| Linearity (r²) | ≥ 0.99 | 0.9960−0.9999 mdpi.com |

| Accuracy (% Recovery) | 85-115% (or 80-120%) | 88.64–107.43% mdpi.com |

| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 3.18% mdpi.com |

| Specificity | No significant interference at the retention time of the analyte | Method demonstrated good specificity mdpi.com |

| Stability (% RSD) | ≤ 15% | ≤ 2.22% mdpi.com |

This table presents typical validation parameters and example findings for a UPLC-MS/MS method for a compound similar to this compound, based on the provided search results.

The successful development and validation of a UPLC-MS/MS method provide a reliable tool for the quantitative determination of this compound in complex matrices, which is essential for advancing its research. frontiersin.orgdovepress.com

To enhance the throughput of sample analysis, particularly for biological samples, turbulent flow chromatography (TFC) coupled with online solid-phase extraction (SPE) has been effectively utilized. nih.govnih.gov This automated technique significantly reduces the time-consuming steps of manual sample preparation by directly injecting diluted biological fluids into the system. nih.govresearchgate.net

In this setup, the sample is first loaded onto a TFC column at a high flow rate. chromatographyonline.com The turbulent flow facilitates the rapid separation of small molecules like this compound from larger matrix components such as proteins, which are washed to waste. researchgate.netchromatographyonline.com The retained analyte is then transferred online to an analytical HPLC or UPLC column for further separation and subsequent detection by mass spectrometry. nih.govnih.gov

The primary advantages of this approach include:

High-throughput analysis: Automation of sample cleanup and injection significantly increases the number of samples that can be analyzed in a given time. rsc.orgresearchgate.net

Reduced sample preparation: The online extraction minimizes manual steps like protein precipitation, liquid-liquid extraction, or offline SPE, thereby reducing potential errors and solvent consumption. nih.govresearchgate.net

Improved data quality: The efficient removal of matrix components leads to reduced ion suppression and improved analytical accuracy. chromatographyonline.com

A study on the analysis of lignans (B1203133) in Magnoliae Flos successfully employed a method coupling turbulent flow chromatography with online solid-phase extraction and HPLC-MS/MS for the identification of several lignans, including this compound. nih.gov The method was validated and demonstrated to be automatic, rapid, accurate, and reliable, highlighting its potential for the quality control of lignans in complex mixtures. nih.gov

Qualitative and Profiling Analytical Techniques

Beyond mere quantification, a deeper understanding of this compound's biological role requires qualitative and profiling techniques that can map its metabolic transformations and biosynthetic origins.

Metabolomic profiling aims to simultaneously measure a large number of metabolites in a biological sample, providing a snapshot of the metabolic state. mdpi.com Untargeted metabolomics, often employing high-resolution mass spectrometry (HRMS) coupled with liquid chromatography, can be applied to biological samples to identify a wide range of metabolites, including potential metabolites of this compound. nih.govscience.gov

The workflow for a metabolomic study involving this compound would typically include:

Sample Collection and Preparation: Careful collection and quenching of biological samples (e.g., plasma, urine, tissue extracts) are crucial to halt metabolic activity and preserve the in vivo metabolic profile. researchgate.net

Data Acquisition: Samples are analyzed using LC-HRMS to generate a comprehensive dataset of all detectable metabolites. nih.gov

Data Processing and Statistical Analysis: The complex data is processed to identify and align metabolic features. Multivariate statistical analyses are then used to discern patterns and identify metabolites that are significantly altered in response to this compound. science.gov

Metabolite Identification: Putative identification of significant metabolites is achieved by comparing their mass-to-charge ratio, retention time, and fragmentation patterns with databases and reference standards. nih.gov

By comparing the metabolomic profiles of control and this compound-treated samples, researchers can identify novel metabolites and gain insights into the metabolic pathways affected by the compound. mdpi.com

Isotopic tracer analysis is a powerful technique for elucidating the biosynthetic pathways of natural products like this compound. researchgate.net This method involves feeding isotopically labeled precursors (e.g., containing ¹³C or ²H) to the producing organism and then tracking the incorporation of these isotopes into the final product. nih.govyoutube.com

The general steps in an isotopic tracer study for this compound biosynthesis are:

Selection and Synthesis of Labeled Precursors: Based on hypothetical biosynthetic pathways, potential precursors are synthesized with isotopic labels at specific positions.

Feeding Experiments: The labeled precursors are administered to the plant or cell culture that produces this compound. researchgate.net

Isolation and Analysis of this compound: After a suitable incubation period, this compound is isolated and purified.

Determination of Isotope Incorporation: The location and extent of isotope incorporation in the this compound molecule are determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov

By analyzing the labeling pattern, the biosynthetic route from the precursor to the final product can be mapped out. nih.gov This approach has been instrumental in discovering novel metabolic pathways for a variety of natural products. researchgate.net

Method Development and Validation Principles in this compound Analysis

The development and validation of analytical methods for this compound are governed by established scientific principles and regulatory guidelines to ensure the reliability and consistency of the data. ashdin.comresearchgate.net The process begins with defining the intended purpose of the method, which then dictates the required performance characteristics. ijcrt.org

Key principles in method development include:

Selection of Analytical Technique: The choice of technique (e.g., HPLC, UPLC, MS) depends on the required sensitivity, selectivity, and the nature of the sample matrix. researchgate.netmdpi.com

Optimization of Parameters: Systematic optimization of all instrumental and experimental parameters is performed to achieve the desired separation, sensitivity, and peak shape. jmpas.com

Sample Preparation: The sample preparation procedure should be efficient in extracting this compound from the matrix while minimizing interferences. researchgate.net

Once the method is developed, it must be validated to demonstrate its suitability for the intended purpose. researchgate.net The validation process involves evaluating several performance parameters as defined by guidelines from organizations like the International Council for Harmonisation (ICH). scispace.com

| Validation Parameter | Description |

| Specificity/Selectivity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the stipulated conditions. It is usually expressed as the relative standard deviation (RSD). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |

This table outlines the key validation parameters for analytical methods as per established guidelines.

A thoroughly validated analytical method is indispensable for generating high-quality data in all aspects of this compound research, from quality control to advanced biological investigations. ashdin.comscispace.com

Quality Control and Standardization of this compound-Containing Extracts

The quality control and standardization of herbal extracts containing this compound are crucial for ensuring their consistency, efficacy, and safety. Due to the inherent variability of phytochemical composition in raw plant materials, robust analytical methodologies are essential. nih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) have emerged as powerful techniques for the precise and sensitive quantification of this compound and other bioactive lignans in complex herbal matrices. nih.gov

Standardization of these extracts typically involves the quantitative determination of one or more active or marker compounds. For extracts from plants known to contain this compound, such as those from the Asarum genus, this compound can serve as a key analytical marker. nih.gov The development of validated analytical methods is a prerequisite for reliable quality control. nih.gov This process ensures that the method is accurate, precise, reproducible, and suitable for its intended purpose. nih.gov

Key parameters evaluated during method validation for the quantification of this compound in herbal extracts include linearity, precision, accuracy, recovery, and the limits of detection (LOD) and quantification (LOQ). mdpi.com These parameters provide a comprehensive assessment of the method's performance and reliability. nih.gov

Detailed Research Findings

Recent analytical research has focused on developing rapid and sensitive methods for the simultaneous quantification of multiple components in herbal extracts. A UPLC-MS/MS method, for instance, has been successfully developed and validated for the analysis of various lignans in Asari Radix et Rhizoma. nih.gov This approach offers high selectivity and sensitivity, which is critical for accurately measuring compounds like this compound, even at low concentrations. nih.gov

The validation of such a method involves a rigorous assessment of its performance characteristics. The following tables present typical data from a validation study for the quantification of this compound in a herbal extract, illustrating the method's reliability.

Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the instrument response against known concentrations of a this compound reference standard. The correlation coefficient (r²) is a measure of the goodness of fit of the regression line. nih.gov

Table 1: Linearity and Range for this compound Quantification

| Parameter | Value |

|---|---|

| Linear Range (µg/mL) | 0.5 - 100 |

| Regression Equation | y = 1523.6x + 458.2 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.15 |

| Limit of Quantification (LOQ) (µg/mL) | 0.48 |

Precision

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Intra-day precision assesses the variability within the same day, while inter-day precision evaluates it over different days. nih.gov

Table 2: Intra- and Inter-Day Precision for this compound Quantification

| Concentration (µg/mL) | Intra-Day RSD (%) (n=6) | Inter-Day RSD (%) (n=6, over 3 days) |

|---|---|---|

| 1.0 | 2.8 | 3.5 |

| 10.0 | 1.9 | 2.4 |

| 50.0 | 1.5 | 2.1 |

Accuracy and Recovery

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the analyte (this compound standard) is added to a sample matrix, and the percentage of the added analyte that is measured is calculated. nih.gov

Table 3: Accuracy (Recovery) for this compound Quantification

| Amount Spiked (µg/mL) | Amount Found (µg/mL) | Recovery (%) | RSD (%) (n=3) |

|---|---|---|---|

| 5.0 | 4.92 | 98.4 | 2.2 |

| 25.0 | 25.45 | 101.8 | 1.8 |

| 75.0 | 74.10 | 98.8 | 1.5 |

These validated analytical methods are indispensable for the routine quality control of this compound-containing extracts. They allow manufacturers to ensure batch-to-batch consistency, verify the identity and purity of their products, and provide a basis for the standardization of the final herbal preparations.

Future Research Trajectories and Scientific Outlook

Unraveling Cryptic Biosynthetic Pathways and Enzymes Related to Demethoxyaschantin

The biosynthesis of lignans (B1203133), including this compound, originates from the phenylpropanoid pathway. However, the specific enzymatic steps and regulatory networks that lead to the formation of this compound are not well-elucidated. Future research should focus on identifying and characterizing the key enzymes involved in its synthesis. This includes dirigent proteins, which are crucial for the stereoselective coupling of monolignol radicals, as well as subsequent modifying enzymes such as oxidoreductases and methyltransferases that tailor the lignan (B3055560) scaffold.

Transcriptome mining of plants known to produce this compound, combined with combinatorial gene expression in heterologous hosts like Nicotiana benthamiana, could be a powerful strategy to identify candidate genes. nih.gov Once identified, these enzymes can be expressed, purified, and characterized to understand their substrate specificity, kinetics, and reaction mechanisms. This knowledge is fundamental for any future efforts in metabolic engineering and synthetic biology.

In-depth Mechanistic Delineation of this compound Biological Actions

Preliminary studies have suggested various biological activities for lignans, but the specific molecular targets and signaling pathways modulated by this compound are largely unknown. A deeper mechanistic understanding is crucial for its development as a therapeutic agent. Investigating its effects on key cellular processes such as cell cycle progression, apoptosis, and inflammatory signaling pathways is a priority.

For instance, studies on related compounds have shown that they can interfere with critical cell signaling proteins. nih.gov Future research could employ techniques like Western blotting to analyze the impact of this compound on the expression and phosphorylation status of proteins in pathways such as PI3K/Akt and MAPK/ERK. nih.gov Furthermore, identifying direct protein targets through methods like affinity chromatography coupled with mass spectrometry would provide invaluable insights into its mechanism of action.

Targeted Discovery and Optimization of this compound Derivatives

To enhance the therapeutic potential of this compound, the targeted discovery and optimization of its derivatives are essential. This involves the synthesis of new analogs and the systematic evaluation of their biological activities to establish structure-activity relationships (SAR). nih.govfrontiersin.orgnih.gov SAR studies help in identifying the key chemical moieties responsible for the compound's biological effects and guide the design of more potent and selective molecules. nih.govfrontiersin.orgnih.gov

The synthesis of derivatives could involve modifications at various positions of the this compound scaffold. nih.govmdpi.comresearchgate.net These new compounds would then be subjected to a battery of biological assays to assess their efficacy and selectivity. nih.govmdpi.comresearchgate.net This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery and could lead to the development of novel therapeutic agents based on the this compound core structure.

Integration of Omics Technologies for Holistic Understanding of this compound Biology

A systems-level understanding of the biological effects of this compound can be achieved through the integration of various "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.govresearchgate.netjohnshopkins.edu These high-throughput approaches provide a global snapshot of the molecular changes within a biological system in response to the compound.

Key Omics Applications:

| Omics Technology | Potential Application for this compound Research |

| Transcriptomics | Identify genes whose expression is altered by this compound, providing clues about the pathways it affects. |

| Proteomics | Analyze changes in protein expression and post-translational modifications to uncover its molecular targets and mechanisms. |

| Metabolomics | Profile the metabolic changes induced by this compound to understand its impact on cellular metabolism. |

By integrating data from these different omics layers, researchers can construct a comprehensive network of the molecular interactions and pathways influenced by this compound, leading to a more holistic understanding of its biological functions. nih.govjohnshopkins.edu

Sustainable Production Strategies through Synthetic Biology and Metabolic Engineering

The natural abundance of this compound in plants is often low, making extraction an inefficient and unsustainable method for large-scale production. Synthetic biology and metabolic engineering offer promising alternatives for the sustainable production of this valuable compound in microbial hosts such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). frontiersin.orgresearchgate.netnih.govmuseonaturalistico.itmdpi.comnih.govnih.govmdpi.comresearchgate.netnih.govmdpi.com

This approach involves the reconstruction of the this compound biosynthetic pathway in a microbial chassis. nih.govresearchgate.net Once the key biosynthetic genes are identified (as described in section 8.1), they can be introduced and expressed in the host organism. Further metabolic engineering strategies would then be employed to optimize the metabolic flux towards this compound production. nih.govnih.govmdpi.comnih.govmdpi.com This could include upregulating the expression of pathway enzymes, downregulating competing metabolic pathways, and optimizing the supply of precursor molecules. nih.govnih.govmdpi.comnih.govmdpi.com The ultimate goal is to develop a robust and efficient microbial cell factory for the sustainable and cost-effective production of this compound. frontiersin.orgresearchgate.netmuseonaturalistico.itmdpi.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural characterization of demethoxyaschantin, and how can researchers validate its purity?

- Methodological Answer : this compound (CAS: 31008-19-2) is typically characterized using HPLC coupled with UV detection (HPLC≥98% purity validation) and spectroscopic techniques such as NMR and MS for structural confirmation . To ensure purity, researchers should cross-validate results using multiple chromatographic systems (e.g., reverse-phase C18 columns with gradient elution) and compare retention times against certified reference standards . For novel isolates, elemental analysis and X-ray crystallography may supplement structural elucidation .

Q. How can this compound be isolated from plant sources, and what solvents are optimal for extraction?

- Methodological Answer : this compound is isolated from Magnolia species (e.g., Magnolia biondii) via ethanol or methanol extraction followed by silica gel column chromatography for preliminary purification . Polar solvents like ethanol-water mixtures (70–80% ethanol) maximize yield while minimizing co-extraction of non-target lignans. Advanced techniques such as preparative HPLC or countercurrent chromatography are recommended for high-purity isolation .

Q. What are the key challenges in standardizing this compound quantification in complex botanical matrices?

- Methodological Answer : Challenges include matrix interference from structurally similar lignans (e.g., aschantin, magnolin) and variability in plant sources . To address this, researchers should employ LC-MS/MS with MRM (multiple reaction monitoring) for selective quantification . Internal standards (e.g., deuterated analogs) and spike-recovery experiments (80–120% recovery range) are critical for validating method accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s anti-inflammatory mechanisms across different experimental models?

- Methodological Answer : Discrepancies in anti-inflammatory activity (e.g., NF-κB vs. MAPK pathway modulation) may arise from cell-type specificity or dose-dependent effects . To reconcile findings, use transcriptomic profiling (RNA-seq) to map pathway activation across models and validate with knockout/knockdown assays (e.g., siRNA targeting IL-6 or TNF-α) . Cross-model meta-analyses of dose-response curves can clarify threshold effects .

Q. What experimental designs are optimal for studying this compound’s synergistic effects with other lignans in multi-component formulations?

- Methodological Answer : Employ fractional factorial design (FFD) or response surface methodology (RSM) to evaluate interactions between this compound and co-occurring lignans (e.g., fargesin, magnolin). Use isobolographic analysis to quantify synergy in anti-inflammatory or antioxidant assays . For in vivo studies, incorporate pharmacokinetic profiling to assess bioavailability changes in combinatorial regimens .

Q. How can researchers address reproducibility issues in this compound’s reported bioactivities?

- Methodological Answer : Reproducibility challenges often stem from batch-to-batch variability in plant material or differences in isolation protocols . Standardize sourcing by using authenticated plant vouchers and publish detailed extraction parameters (e.g., solvent ratios, temperature). Adopt QC/QA protocols per ICH guidelines , including forced degradation studies to monitor stability .

Q. What strategies can validate this compound’s molecular targets in silico and in vitro?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to predict and confirm binding affinities for putative targets (e.g., COX-2, 5-LOX). Validate using cellular thermal shift assays (CETSA) to demonstrate target engagement in live cells . For enzyme inhibition studies, use kinetic assays (e.g., fluorogenic substrates) to determine IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.